molecular formula C7H10Cl2N4 B14903746 5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride

5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride

Cat. No.: B14903746
M. Wt: 221.08 g/mol
InChI Key: JLCLKTDAJOZVNF-UHFFFAOYSA-N
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Description

(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system. Subsequent functionalization steps introduce the methanamine group, followed by conversion to the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale cyclization reactions, purification steps such as recrystallization or chromatography, and final conversion to the dihydrochloride salt to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrrolopyrimidine ring.

    Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.

    Pyrrolo[2,3-d]pyrimidine: A structurally related compound with potential kinase inhibitory properties.

Uniqueness

(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.08 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine;dihydrochloride

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-7-5(1-2-9-7)10-4-11-6;;/h1-2,4,9H,3,8H2;2*1H

InChI Key

JLCLKTDAJOZVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CN=C2CN.Cl.Cl

Origin of Product

United States

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